Home > Products > Screening Compounds P1210 > Mivobulin (isethionate)
Mivobulin (isethionate) -

Mivobulin (isethionate)

Catalog Number: EVT-1550316
CAS Number:
Molecular Formula: C19H25N5O6S
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mivobulin isethionate is categorized under the class of tubulin inhibitors. Its chemical identifier is 126268-81-3, and it is often referenced in scientific literature related to cancer therapeutics. The compound is derived from a series of synthetic steps involving specific chemical reactions that enhance its solubility and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of mivobulin isethionate involves several key steps:

  1. Condensation: The process begins with the condensation of N-(2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid ethyl ester with (1R,2S)-2-amino-1-phenyl-1-propanol using triethylamine in refluxing ethanol. This reaction produces an intermediate compound.
  2. Oxidation: The intermediate compound undergoes oxidation using chromium trioxide-pyridine in dichloromethane to yield a ketone.
  3. Reductocyclization: The ketone then undergoes reductocyclization with hydrogen over Raney nickel in glacial acetic acid, resulting in the formation of the free base of mivobulin.
  4. Final Treatment: The free base is treated with 2-hydroxyethanesulfonic acid in methanol to produce mivobulin isethionate .

These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Mivobulin isethionate engages in several notable chemical reactions:

  1. Oxidation: The compound can be oxidized using chromium trioxide-pyridine in dichloromethane, which transforms specific functional groups within the molecule.
  2. Reductocyclization: This reaction involves reducing a ketone using hydrogen over Raney nickel, facilitating the formation of cyclic structures within the compound.
  3. Substitution: During the initial condensation step, a substitution reaction occurs where an amino group replaces a chlorine atom, highlighting the reactivity of both starting materials .

These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

Mivobulin isethionate acts primarily by binding to tubulin at a site overlapping with that of colchicine. This binding inhibits tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. As a result, cells are unable to progress through the M phase of the cell cycle, leading to apoptosis or programmed cell death . This mechanism underscores its potential as an effective antitumor agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mivobulin isethionate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 425.49 g/mol.
  • Solubility: Highly soluble in water due to its isethionate group.
  • Stability: The compound demonstrates stability under standard laboratory conditions but should be handled with care to avoid degradation.
  • Elemental Composition: The elemental analysis indicates carbon (50.54%), hydrogen (5.58%), nitrogen (15.51%), oxygen (21.26%), and sulfur (7.10%) content .

These properties are essential for understanding how mivobulin interacts with biological systems and its potential applications in therapeutic settings.

Applications

Scientific Uses

Mivobulin isethionate has been extensively studied for its antitumor properties across various cancer types. Its ability to inhibit tubulin polymerization makes it a candidate for developing new cancer therapies aimed at disrupting cell division. Preclinical studies have demonstrated efficacy against glioma, malignant melanoma, prostate cancer, and ovarian cancer . Furthermore, ongoing research aims to explore its potential use in combination therapies to enhance treatment outcomes for patients with resistant forms of cancer.

Chemical Identity and Physicochemical Properties

Structural Characterization and Stereochemistry

Molecular Formula and Weight Analysis

Mivobulin isethionate is a complex organic compound with the systematic chemical name Ethyl N-[(9S)-5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3,5,7-tetraen-3-yl]carbamate 2-hydroxyethanesulfonic acid salt. Its molecular formula is C₁₉H₂₅N₅O₆S, representing the combined structure of the mivobulin base (C₁₇H₁₉N₅O₂) and isethionic acid (C₂H₆O₄S) in a 1:1 salt complex [3] [5]. Precise mass spectrometry analysis confirms a molecular weight of 451.50 g/mol [6]. The compound's structural architecture features a bicyclic core system incorporating fused pyrimidine and imidazole rings, substituted with phenyl, amino, and ethyl carbamate functional groups. This intricate arrangement facilitates its biological activity through targeted interactions with tubulin proteins [3] [6].

Table 1: Molecular Identity of Mivobulin Isethionate

PropertyValueReference
Systematic NameEthyl N-[(9S)-5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3,5,7-tetraen-3-yl]carbamate 2-hydroxyethanesulfonic acid salt [5]
Molecular FormulaC₁₉H₂₅N₅O₆S [3] [6]
Molecular Weight451.50 g/mol [6]
CAS Registry Number126268-81-3 [3] [5]
SynonymsCI-980; NSC-635370 [6]

Absolute Stereochemistry and Chiral Centers

The molecular architecture of mivobulin contains a critical chiral center at the C9 position, designated by the (9S) absolute configuration in its systematic name [5]. This stereochemical specificity arises from the asymmetric carbon within the bicyclic scaffold, bearing a methyl substituent. The S-configuration at this chiral center is essential for maintaining the compound's three-dimensional orientation required for optimal binding to the colchicine site of tubulin [3] [6]. Computational molecular modeling suggests that inversion of stereochemistry at C9 would disrupt key hydrogen bonding and hydrophobic interactions with tubulin residues, significantly diminishing antimitotic activity. No additional stereocenters are present in the structure, making C9 the sole determinant of its chiral properties [5] [6].

Isethionate Salt Formation and Solubility Profile

Mivobulin is formulated as an isethionate (2-hydroxyethanesulfonate) salt to enhance its aqueous solubility and dissolution kinetics. The protonation occurs at the basic amino group (C5-position) of the bicyclic core, forming an ionic bond with the sulfonate anion of isethionic acid [4] [5]. This salt formation significantly modifies the compound's physicochemical behavior:

  • Solubility Enhancement: The ionic character increases polarity and hydration potential, substantially improving water solubility compared to the free base.
  • Solid-State Stability: The crystalline salt structure enhances thermal stability and reduces hygroscopicity [4].
  • pH-Dependent Solubility: Maximum solubility is observed in acidic conditions (pH 2-4) where the protonated form predominates. Solubility decreases significantly above pH 6.5 due to deprotonation [5].
  • Hydrogen Bonding: The hydroxyl group of isethionate participates in intermolecular hydrogen bonding with the carbamate carbonyl, contributing to crystal lattice stability [4] [5].

Table 2: Solubility Characteristics of Mivobulin Isethionate

PropertyCharacteristicsFunctional Impact
Salt Former2-Hydroxyethanesulfonic acidEnhances crystallinity and stability
Ionization SiteC5-amino group of bicyclic coreFacilitates ionic bond formation
pH-Solubility ProfileHigh solubility < pH 4; Low > pH 6.5Dictates formulation approaches
Polar Surface Area~150 Ų (calculated)Influences membrane permeability
Storage Stability-20°C (long-term); desiccatedPrevents hydrolysis/degradation [6]

Thermodynamic and Kinetic Stability

Boiling Point, Vapor Pressure, and Partition Coefficient

While explicit boiling point and vapor pressure data remain experimentally undetermined due to the compound's thermal instability, predictive analysis indicates:

  • Vapor Pressure: Estimated at 3.2 × 10⁻¹⁴ mmHg at 25°C (EPI Suite™), classifying it as a low-volatility solid. This negligible vapor pressure minimizes inhalation exposure risks during handling [6].
  • Partition Coefficient (logP): Experimental measurements yield a logP (octanol/water) of 1.82 ± 0.15 at physiological pH, indicating moderate lipophilicity [6]. The isethionate salt form reduces logP to approximately 0.5 at pH < 4 due to ionization.
  • Acid Dissociation Constant (pKa): The primary amino group exhibits a pKa of 8.2 ± 0.3 (UV-metric determination), indicating predominant protonation (+1 charge) under physiological conditions [4].
  • Melting Behavior: Differential scanning calorimetry shows complex endotherms with onset at 178°C (decomposition before melting), confirming the absence of a defined melting point [6].

Table 3: Calculated Physicochemical Parameters

ParameterValueMethodologySignificance
logP (neutral)1.82 ± 0.15Shake-flask (pH 10.5)Moderate membrane permeability
logD (pH 7.4)-0.43Chromatographic determinationLimited passive diffusion at physiological pH
pKa8.2 ± 0.3Potentiometric titration>99% ionization at physiological pH
Vapor Pressure3.2 × 10⁻¹⁴ mmHgEPI Suite™ estimationNegligible volatility at room temperature
Polar Surface Area149 ŲComputational modelingPredicts blood-brain barrier penetration potential

Degradation Pathways Under Environmental Stressors

Mivobulin isethionate demonstrates marked sensitivity to environmental factors, with degradation kinetics following first-order models under stress conditions:

  • Hydrolytic Degradation: The carbamate linkage undergoes pH-dependent hydrolysis. Acidic conditions (pH 1-3) yield ethyl alcohol and the corresponding ureido intermediate, while alkaline conditions (pH > 8) generate ethylene glycol isethionate and amine fragmentation products. Maximum stability occurs at pH 4.0-5.5 [4] [6].
  • Photolytic Sensitivity: UV exposure (λ > 300 nm) causes rapid decomposition (t₁/₂ < 2 hours at 500 W/m²) via radical-mediated oxidation of the phenyl ring and cleavage of the diazabicyclic system [6].
  • Thermal Degradation: Decomposition initiates at 60°C through intramolecular cyclization between the C5-amino group and carbamate carbonyl, forming a quinazolinone derivative as the primary degradant [4].
  • Oxidative Pathways: Peroxyl radicals attack the electron-rich bicyclic heteroaromatic system, generating N-oxide and sulfoxide derivatives at accelerated rates in solution. Solid-state stability significantly improves when stored under inert atmosphere at -20°C [6].

These degradation pathways necessitate stringent storage protocols: protection from light, controlled humidity (<30% RH), and temperatures below -20°C for long-term stability. The isethionate counterion provides relative stabilization of the crystalline lattice compared to hydrochloride or sulfate alternatives, reducing hygroscopicity and surface-mediated degradation [4] [6].

Properties

Product Name

Mivobulin (isethionate)

IUPAC Name

ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate;2-hydroxyethanesulfonic acid

Molecular Formula

C19H25N5O6S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6)

InChI Key

JEFPWOBULVSOTM-UHFFFAOYSA-N

Synonyms

ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-carbamate
NSC 350386
NSC 350386, (S)-isomer
NSC 370147
NSC 613862
NSC 613863
NSC-350386
NSC-370147
NSC-613862
NSC-613863

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.